Cas no 2580239-57-0 (Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

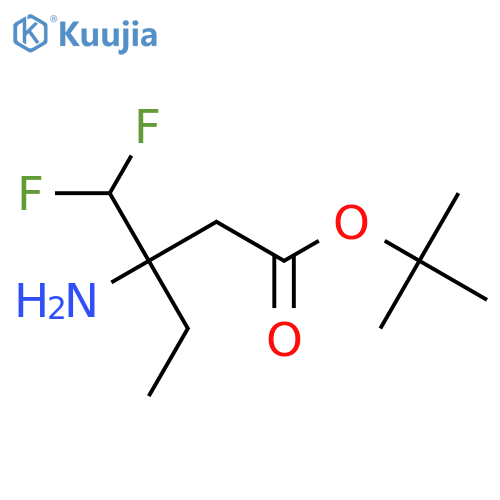

2580239-57-0 structure

商品名:Tert-butyl 3-amino-3-(difluoromethyl)pentanoate

Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-3-(difluoromethyl)pentanoate

- EN300-27729866

- 2580239-57-0

- Tert-butyl 3-amino-3-(difluoromethyl)pentanoate

-

- インチ: 1S/C10H19F2NO2/c1-5-10(13,8(11)12)6-7(14)15-9(2,3)4/h8H,5-6,13H2,1-4H3

- InChIKey: BSMKRDLWIGAMRO-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC)(CC(=O)OC(C)(C)C)N)F

計算された属性

- せいみつぶんしりょう: 223.13838517g/mol

- どういたいしつりょう: 223.13838517g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27729866-0.05g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 0.05g |

$719.0 | 2025-03-19 | |

| Enamine | EN300-27729866-0.25g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 0.25g |

$789.0 | 2025-03-19 | |

| Enamine | EN300-27729866-5g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 5g |

$2485.0 | 2023-09-10 | ||

| Enamine | EN300-27729866-1g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 1g |

$857.0 | 2023-09-10 | ||

| Enamine | EN300-27729866-2.5g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 2.5g |

$1680.0 | 2025-03-19 | |

| Enamine | EN300-27729866-1.0g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 1.0g |

$857.0 | 2025-03-19 | |

| Enamine | EN300-27729866-5.0g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 5.0g |

$2485.0 | 2025-03-19 | |

| Enamine | EN300-27729866-10.0g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 10.0g |

$3683.0 | 2025-03-19 | |

| Enamine | EN300-27729866-0.1g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 0.1g |

$755.0 | 2025-03-19 | |

| Enamine | EN300-27729866-0.5g |

tert-butyl 3-amino-3-(difluoromethyl)pentanoate |

2580239-57-0 | 95.0% | 0.5g |

$823.0 | 2025-03-19 |

Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 関連文献

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

2580239-57-0 (Tert-butyl 3-amino-3-(difluoromethyl)pentanoate) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量